molecular formula C18H18Cl2N2O B511574 1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine CAS No. 853254-34-9

1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine

Cat. No.: B511574
CAS No.: 853254-34-9
M. Wt: 349.3g/mol
InChI Key: AESRKWUVCJXRRL-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorobenzoyl group and a methylphenyl group attached to a piperazine ring

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c1-13-4-2-3-5-17(13)21-8-10-22(11-9-21)18(23)15-7-6-14(19)12-16(15)20/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESRKWUVCJXRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzoyl chloride and 2-methylphenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Reaction Mechanism: The nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the 2,4-dichlorobenzoyl chloride leads to the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl or phenyl rings are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2,4-Dichlorobenzoyl)-4-phenylpiperazine: Similar structure but lacks the methyl group on the phenyl ring.

    1-(2,4-Dichlorobenzoyl)-4-(4-methylphenyl)piperazine: Similar structure but with the methyl group in a different position on the phenyl ring.

    1-(2,4-Dichlorobenzoyl)-4-(2-chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a dichlorobenzoyl group and a methylphenyl moiety. Its chemical formula is C18H18Cl2N2OC_{18}H_{18}Cl_2N_2O, indicating the presence of two chlorine atoms and a complex aromatic structure that may influence its biological interactions.

Receptor Interactions

Research indicates that derivatives of piperazine, including this compound, often exhibit significant interactions with various receptors. Notably, it has been studied for its antagonistic activity at the human cannabinoid receptor 1 (hCB1). A study demonstrated that specific enantiomers of similar compounds showed enhanced antagonistic activity towards hCB1 receptors, which are implicated in appetite regulation and metabolic processes .

Pharmacological Effects

The compound has been evaluated for its pharmacological properties, including potential anti-obesity effects. In vivo studies have shown that certain derivatives can lead to weight reduction in diet-induced obese mice, suggesting a role in metabolic modulation .

Study 1: hCB1 Receptor Antagonism

In a study focusing on the synthesis and evaluation of piperazine derivatives, it was found that this compound exhibited significant antagonistic effects on hCB1 receptors. The most active enantiomer demonstrated improved oral bioavailability and efficacy in reducing body weight in animal models .

CompoundReceptor TypeActivityOral BioavailabilityWeight Reduction Efficacy
This compoundhCB1AntagonistHighSignificant

Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship (SAR) of piperazine derivatives highlighted that modifications to the aromatic rings could significantly alter biological activity. The presence of electron-withdrawing groups like chlorine was shown to enhance receptor binding affinity and selectivity .

The mechanisms by which this compound exerts its biological effects are primarily through receptor modulation. The compound's ability to act as an inverse agonist at the hCB1 receptor leads to decreased signaling pathways associated with appetite stimulation and fat storage.

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